molecular formula C16H19O4P B14673839 [1,1'-Biphenyl]-4-yl diethyl phosphate CAS No. 37782-03-9

[1,1'-Biphenyl]-4-yl diethyl phosphate

Cat. No.: B14673839
CAS No.: 37782-03-9
M. Wt: 306.29 g/mol
InChI Key: QOQHQTJPTKGVSY-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl diethyl phosphate: is an organophosphorus compound that features a biphenyl group attached to a diethyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl diethyl phosphate typically involves the reaction of biphenyl derivatives with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl diethyl phosphate may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-4-yl diethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors that recognize phosphate groups. The compound can inhibit or activate these targets by mimicking or blocking the natural substrates’ binding . The pathways involved often include phosphorylation and dephosphorylation processes critical for cellular signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: [1,1’-Biphenyl]-4-yl diethyl phosphate is unique due to its biphenyl moiety, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. This uniqueness makes it valuable in specific applications where both the biphenyl and phosphate functionalities are required .

Properties

CAS No.

37782-03-9

Molecular Formula

C16H19O4P

Molecular Weight

306.29 g/mol

IUPAC Name

diethyl (4-phenylphenyl) phosphate

InChI

InChI=1S/C16H19O4P/c1-3-18-21(17,19-4-2)20-16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3

InChI Key

QOQHQTJPTKGVSY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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